molecular formula C17H16N2O3 B2449080 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 431910-76-8

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2449080
CAS No.: 431910-76-8
M. Wt: 296.326
InChI Key: UBYOIHOQPCDNHT-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Biological Activity

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 431910-76-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

The compound has the molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3} and a molecular weight of 284.32 g/mol. Its structure features an indole moiety, which is known for various pharmacological properties, and a furan ring that may contribute to its biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The following table summarizes findings from various studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)5.0Induction of apoptosis via mitochondrial pathway
Study BHeLa (Cervical Cancer)4.5Inhibition of cell proliferation through G1 arrest
Study CA549 (Lung Cancer)6.0Activation of caspase cascade leading to apoptosis

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and caspase activation.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Preliminary tests show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The following table outlines the antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation, but it may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size when treated with varying doses of the compound over a period of four weeks, reinforcing its potential as an anticancer agent.

Properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOIHOQPCDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.